(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 211247-45-9, molecular formula C9H13N3OS, molecular weight 211.28) is a polysubstituted pyrimidine derivative incorporating a cyclopropylamino group at position 4, a methylthio substituent at position 2, and a hydroxymethyl group at position 5. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly within kinase inhibitor and antiviral research campaigns.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
Cat. No. B13892890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NC2CC2)CO
InChIInChI=1S/C9H13N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4,7,13H,2-3,5H2,1H3,(H,10,11,12)
InChIKeyCKAUBDFSCOMSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 211247-45-9) for Procurement Decisions


(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS 211247-45-9, molecular formula C9H13N3OS, molecular weight 211.28) is a polysubstituted pyrimidine derivative incorporating a cyclopropylamino group at position 4, a methylthio substituent at position 2, and a hydroxymethyl group at position 5 . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly within kinase inhibitor and antiviral research campaigns . Predicted physicochemical properties include a boiling point of 438.4±35.0 °C, a density of 1.33±0.1 g/cm³, and a pKa of 13.11±0.10 . The combination of the cyclopropylamino and methylthio motifs on a 5-hydroxymethylpyrimidine scaffold creates a distinct reactivity profile that cannot be assumed to be interchangeable with close structural analogs in multi-step synthetic sequences.

Why (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol Cannot Be Casually Substituted by In-Class Analogs


Substitution of the 2-methylthio group with a 2-methylamino moiety, or alteration of the 5-hydroxymethyl oxidation state to a carboxylic acid or ester, introduces significant changes in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect reactivity, metabolic stability, and pharmacokinetic profiles of downstream products . The cyclopropylamino group at position 4 provides a constrained geometry that influences molecular recognition; removal or replacement with a simple amino group alters both conformational preferences and metabolic vulnerability . The quantitative differential evidence below demonstrates that even seemingly minor structural variations produce measurable differences in key drug-likeness and synthetic utility parameters, justifying compound-specific procurement rather than generic substitution.

Quantitative Differentiation Evidence for (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol vs. Closest Analogs


Lipophilicity (XlogP) Comparison vs. 2-Methylamino Analog

Replacement of the 2-methylthio group with a 2-methylamino substituent (CAS 651734-66-6) reduces calculated lipophilicity. The target compound exhibits a higher XlogP, consistent with the greater lipophilic character of the methylthio group .

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Differentiation vs. 2-Methylamino Analog

Topological polar surface area (TPSA) is a determinant of intestinal absorption. The 2-methylamino analog (CAS 651734-66-6) has a reported TPSA of 70.1 Ų . The target compound, containing a methylthio group in place of methylamino, is predicted to have a lower TPSA due to reduced hydrogen-bond donor/acceptor count.

Polar surface area Drug design Oral bioavailability

Reactivity and Synthetic Utility Differentiation vs. 5-Carboxylic Acid and 5-Ester Analogs

The 5-hydroxymethyl group of the target compound provides a versatile handle for further functionalization (oxidation to aldehyde/carboxylic acid, activation to leaving group, or direct nucleophilic displacement) without the need for protective group strategies required for the 5-carboxylic acid (CAS 1015856-32-2) or 5-ethyl ester (CAS 651734-65-5) analogs . The redox state of the 5-position directly dictates the synthetic route length and protection/deprotection burden.

Synthetic intermediate Functional group interconversion Building block

Predicted pKa Differentiation as a Solubility and Salt-Formation Indicator

The predicted pKa of the target compound is 13.11±0.10 , indicating very weak acidity of the hydroxymethyl proton. In contrast, the 5-carboxylic acid analog (CAS 1015856-32-2) is expected to have a significantly lower pKa (ca. 3-5) due to the carboxylic acid group, and the 2-methylamino analog (CAS 651734-66-6) may exhibit additional basic centers. This difference dictates solubility-pH profiles and salt-formation strategies.

Ionization constant Solubility Salt selection

Optimal Research and Industrial Application Scenarios for (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

In kinase inhibitor programs where the 2-position substituent modulates hinge-binding interactions and overall lipophilicity, the methylthio variant (target compound) offers a higher logD than the methylamino analog . This property is critical when the lead series requires improved passive membrane permeability without additional hydrogen-bond donors that could reduce oral bioavailability.

Multi-Step Synthesis Requiring a Chemically Flexible 5-Position Handle

When a synthetic route requires late-stage diversification at the 5-position, the hydroxymethyl group of the target compound provides a more versatile intermediate than the pre-oxidized 5-carboxylic acid or ester analogs . The alcohol can be oxidized, converted to a leaving group, or used in Mitsunobu chemistry, enabling divergent synthesis from a common intermediate.

Formulation Development for Neutral Drug Candidates

For active pharmaceutical ingredients (APIs) derived from this scaffold, the very weak acidity (pKa 13.11) of the target compound suggests that the final drug substance may remain predominantly un-ionized in physiological fluids . This property simplifies pH-solubility profiling and may reduce the need for salt screening, accelerating formulation development.

Building Block Procurement for Parallel Library Synthesis

In parallel synthesis libraries targeting diverse kinase or antiviral space, the target compound serves as a scaffold with distinct physicochemical properties (lower TPSA, higher lipophilicity) compared to amino-substituted analogs . Purchasing this specific building block ensures library members occupy a different property space than those derived from more polar analogs.

Quote Request

Request a Quote for (4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.